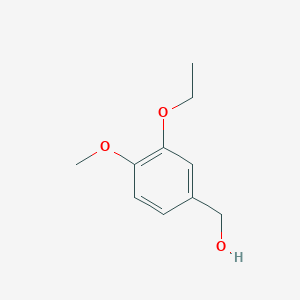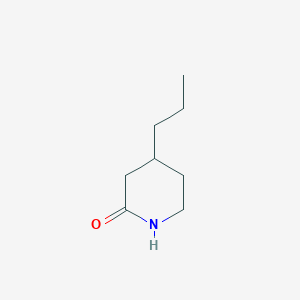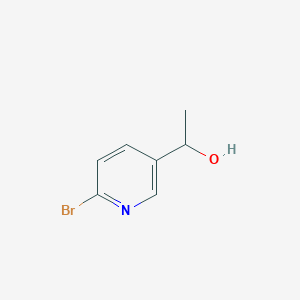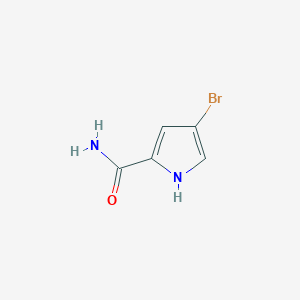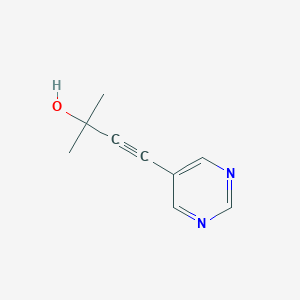
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Mepyramine, and it is a pyrimidine derivative. Mepyramine has been used in the pharmaceutical industry for decades as an antihistamine drug. However, recent studies have shown that it has other potential applications as well. In
Mechanism Of Action
Mepyramine works by blocking the action of histamine, which is a chemical that is released by the immune system in response to an allergen. Histamine is responsible for causing the symptoms of an allergic reaction such as itching, swelling, and redness. By blocking the action of histamine, Mepyramine can alleviate these symptoms.
Biochemical And Physiological Effects
Mepyramine has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. Mepyramine has also been shown to have antioxidant properties, which can protect the body against oxidative stress.
Advantages And Limitations For Lab Experiments
Mepyramine has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are some limitations to its use. Mepyramine has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on Mepyramine. One area of interest is its potential use as an anti-cancer agent. Studies have shown that Mepyramine can inhibit the growth of certain cancer cells, making it a potential candidate for the treatment of cancer. Another area of interest is its use as a neuroprotective agent. Studies have shown that Mepyramine can protect against oxidative stress in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
Mepyramine is a chemical compound that has shown great potential for various applications in the scientific community. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases, while its antioxidant properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential of this compound and its applications in various fields.
Synthesis Methods
Mepyramine can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-4-pyrimidinamine with propargyl alcohol. This reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is Mepyramine.
Scientific Research Applications
Mepyramine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that Mepyramine can inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. This makes Mepyramine a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
153286-92-1 |
|---|---|
Product Name |
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-4-pyrimidin-5-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10N2O/c1-9(2,12)4-3-8-5-10-7-11-6-8/h5-7,12H,1-2H3 |
InChI Key |
BVYGCHDXOVMZTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CN=CN=C1)O |
Canonical SMILES |
CC(C)(C#CC1=CN=CN=C1)O |
synonyms |
2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



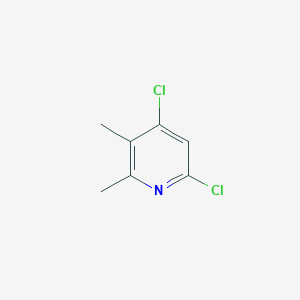
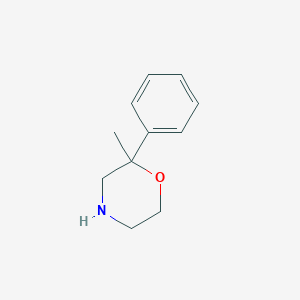
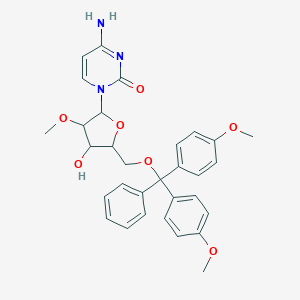
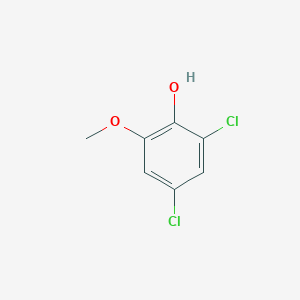
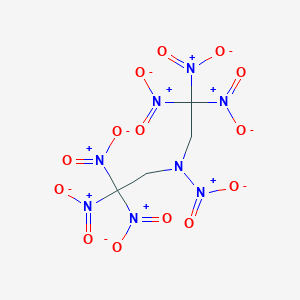
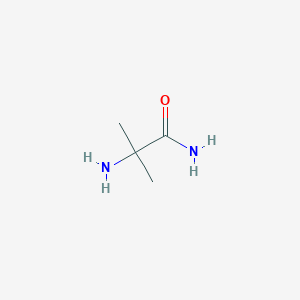
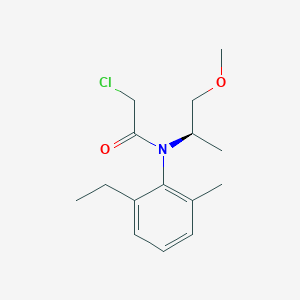
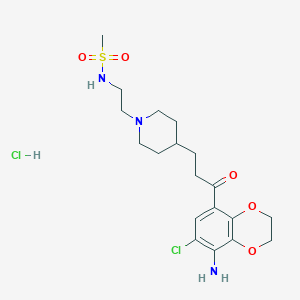
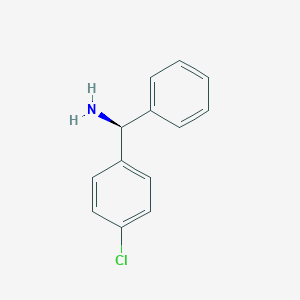
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
